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Compound of Interest

Compound Name: 5'-lodo-5'-deoxyadenosine

Cat. No.: B014344

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data
for 5'-lodo-5'-deoxyadenosine, a key intermediate in the synthesis of various nucleoside
analogs and a valuable tool in chemical biology and drug discovery. The following sections
detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the
experimental protocols for their acquisition.

Core Spectroscopic and Spectrometric Data

The structural integrity and purity of 5'-lodo-5'-deoxyadenosine are primarily established
through NMR and MS techniques. The quantitative data derived from these analyses are

summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the
hydrogen (*H) and carbon (*3C) atoms within the molecule.

Table 1: *H NMR Spectroscopic Data for 5'-lodo-5'-deoxyadenosine
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Chemical Shift (8) ppm Multiplicity Assighment
8.36 S H-8

8.14 s H-2

7.30 brs NH:2

5.93 d H-1'

4.64 t H-2'

4.31 t H-3'

4.14 m H-4'

3.45 dd H-5'a

3.35 dd H-5'b

Solvent: Dimethyl Sulfoxide-de (DMSO-de) s: singlet, d: doublet, t: triplet, m: multiplet, dd:
doublet of doublets, br s: broad singlet

Table 2: 13C NMR Spectroscopic Data for 5'-lodo-5'-deoxyadenosine
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Chemical Shift (8) ppm Assighment
156.1 C-6
152.3 C-2
149.0 C-4
140.7 C-8
119.3 C-5
87.9 C-1
83.8 c-4'
73.5 c-2'
72.8 C-3
7.1 C-5

Solvent: Dimethyl Sulfoxide-de (DMSO-de)

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition
of 5'-lodo-5'-deoxyadenosine, and to gain structural information through fragmentation
analysis. The compound has a molecular formula of C10H12INsOs and a molecular weight of
377.14 g/mol .[1]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 5'-lodo-5'-deoxyadenosine

lon Adduct Observed m/z

[M+H]* Protonated Molecule 378.0058

Technique: Liquid Chromatography-Electrospray lonization-Quadrupole Time-of-Flight (LC-ESI-
QTOF)

Table 4. Major Mass Spectral Fragments of 5'-lodo-5'-deoxyadenosine
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miz Proposed Fragment
250.09 M-1]*

136.06 [Adenine + H]*

119.03 [Adenine - NH2]*

Experimental Protocols

The following sections outline the generalized methodologies for acquiring the NMR and MS
data for 5'-lodo-5'-deoxyadenosine.

NMR Spectroscopy Protocol

1. Sample Preparation:

» Dissolve approximately 5-10 mg of 5'-lodo-5'-deoxyadenosine in 0.5-0.7 mL of deuterated
dimethyl sulfoxide (DMSO-de).

o Vortex the sample until the compound is fully dissolved.
o Transfer the solution to a 5 mm NMR tube.
2. Instrumentation and Data Acquisition:

e Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

e 'HNMR:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees,
a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to
achieve a good signal-to-noise ratio.

o The residual solvent peak of DMSO-de at ~2.50 ppm is used for chemical shift calibration.
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13C NMR:

o Acquire a one-dimensional carbon spectrum with proton decoupling.

o Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45 degrees,
a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due
to the lower natural abundance and sensitivity of the 13C nucleus.

o The solvent peak of DMSO-ds at ~39.52 ppm is used for chemical shift calibration.

Mass Spectrometry (LC-MS) Protocol

1.

w

Sample Preparation:

Prepare a stock solution of 5'-lodo-5'-deoxyadenosine in a suitable solvent such as
methanol or acetonitrile at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 pg/mL with the initial mobile phase
composition.

. Liquid Chromatography (LC):

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance
liquid chromatography (UHPLC) system.

Column: A C18 reversed-phase column is typically used for nucleoside analysis.

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with
0.1% formic acid (Solvent B).

Gradient: A typical gradient might start at 5% B, ramp to 95% B over several minutes, hold
for a few minutes, and then return to initial conditions to re-equilibrate the column.

Flow Rate: A flow rate of 0.2-0.5 mL/min for HPLC or 0.4-0.8 mL/min for UHPLC.

Injection Volume: 1-5 L.

. Mass Spectrometry (MS):
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o MS System: An electrospray ionization (ESI) source coupled to a high-resolution mass
analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

 lonization Mode: Positive ion mode is typically used for adenosine analogs to generate the
[M+H]* ion.

e Mass Range: Scan a mass range that includes the expected molecular ion, for example, m/z
100-500.

o Fragmentation (MS/MS): To obtain fragmentation data, perform a product ion scan on the
precursor ion (m/z 378.0058). The collision energy should be optimized to produce a rich
fragmentation spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic and
spectrometric characterization of 5'-lodo-5'-deoxyadenosine.
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Characterization workflow for 5'-lodo-5'-deoxyadenosine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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